Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-
Overview
Description
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)-: is a steroidal compound characterized by the presence of hydroxy groups at the 7 and 24 positions and a ketone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- typically involves multi-step organic reactions starting from cholestane derivatives. The introduction of hydroxy groups at specific positions can be achieved through selective hydroxylation reactions. For instance, the hydroxylation at the 7 position can be carried out using specific oxidizing agents under controlled conditions. The 24-hydroxy group can be introduced through similar hydroxylation reactions or by using protecting group strategies to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts for selective hydroxylation. The process may also include purification steps such as chromatography to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The ketone group at the 3 position can be reduced to form corresponding alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized ketones.
Reduction: Formation of cholestan-3-ol derivatives.
Substitution: Formation of cholesteryl ethers or esters.
Scientific Research Applications
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of steroid-based products and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- involves its interaction with specific molecular targets and pathways. The hydroxy groups at the 7 and 24 positions may play a crucial role in its binding affinity to enzymes or receptors. The compound may modulate biological processes by influencing the activity of these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
7alpha-hydroxy-5beta-cholestan-3-one: A similar compound with a hydroxy group at the 7 position and a ketone group at the 3 position.
7alpha,24(S)-dihydroxy-4-cholesten-3-one: Another derivative with hydroxy groups at the 7 and 24 positions but with a double bond at the 4 position.
Uniqueness
Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- is unique due to its specific stereochemistry and the presence of hydroxy groups at both the 7 and 24 positions. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-16(2)23(29)9-6-17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18-,20-,21+,22+,23-,24-,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKQZAUZOBFLBY-GGBHDQTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409418 | |
Record name | Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301695-61-4 | |
Record name | Cholestan-3-one, 7,24-dihydroxy-, (5a,7a,24R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00409418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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